2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a benzimidazole core linked to a pyridine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzimidazole core.
Attachment of the acetamide group: The final step involves the acylation of the benzimidazole-pyridine intermediate with an acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic amino acids in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- N-(pyridin-2-yl)benzamides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide is unique due to its specific combination of a benzimidazole core, a pyridine ring, and an acetamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-methoxy-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-21-9-14(20)17-10-5-6-11-13(8-10)19-15(18-11)12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
ZBYFDWPIMSACMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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